Antiproliferative Activity of 4-Arylazo-3,5-diamino-1H-pyrazole-4-carbonitrile Derivatives Against MCF-7 Breast Cancer Cells Compared to Imatinib
Among 4-arylazo-3,5-diamino-1H-pyrazole-4-carbonitrile derivatives evaluated for antiproliferative activity against MCF-7 breast cancer cells, compound 8b demonstrated an IC50 of 3.0 µM and compound 8f demonstrated an IC50 of 4.0 µM, both exceeding the potency of the reference tyrosine kinase inhibitor imatinib (IC50 = 7.0 µM) [1]. The most active compound, 8b, exhibited potent CDK2 inhibition with an IC50 of 0.24 µM and induced S-phase cell cycle arrest and apoptosis in MCF-7 cells [1].
| Evidence Dimension | Antiproliferative activity (cytotoxicity) |
|---|---|
| Target Compound Data | 8b: IC50 = 3.0 µM; 8f: IC50 = 4.0 µM (both 4-arylazo-3,5-diamino-1H-pyrazole-4-carbonitrile derivatives) |
| Comparator Or Baseline | Imatinib: IC50 = 7.0 µM |
| Quantified Difference | 8b is 2.3-fold more potent; 8f is 1.75-fold more potent |
| Conditions | MCF-7 human breast adenocarcinoma cell line, antiproliferative assay |
Why This Matters
Superior potency over the clinically established kinase inhibitor imatinib in this cellular assay context supports prioritization of this scaffold for anticancer lead optimization programs.
- [1] Ismail, M.M.F., Soliman, D.H., Sabour, R., Farrag, A.M. Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells. Archiv der Pharmazie. 2020;353(11):e2000156. View Source
